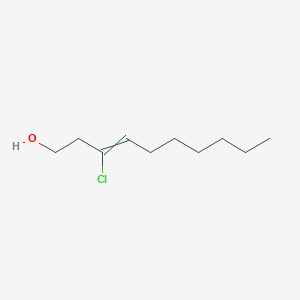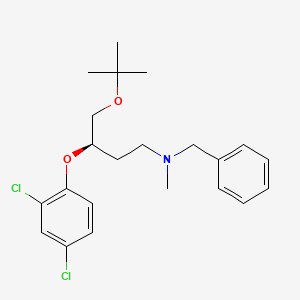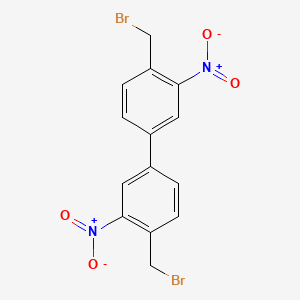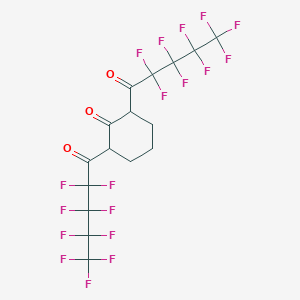![molecular formula C14H25I2OPSn2 B12531292 Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane CAS No. 673502-01-7](/img/structure/B12531292.png)
Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane: is a complex organophosphorus compound that features a unique combination of iodine, tin, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane typically involves the reaction of dimethylstannyl iodide with a suitable phosphine oxide precursor. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane, and the reaction is often catalyzed by a transition metal complex.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-phosphorus compounds, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane is used as a precursor for the synthesis of other organophosphorus compounds. It is also studied for its potential catalytic properties in various organic reactions.
Biology and Medicine:
Industry: In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique combination of elements and potential reactivity.
Mechanism of Action
The mechanism by which Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane exerts its effects involves the interaction of its iodine, tin, and phosphorus atoms with various molecular targets. The compound can participate in coordination chemistry, forming complexes with transition metals, which can then act as catalysts in various reactions. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Bis(triphenylphosphine)nickel(II) chloride: Another organophosphorus compound with catalytic properties.
Tetraphenylarsonium chloride: A compound with similar structural features but containing arsenic instead of phosphorus.
Properties
CAS No. |
673502-01-7 |
|---|---|
Molecular Formula |
C14H25I2OPSn2 |
Molecular Weight |
731.5 g/mol |
IUPAC Name |
iodo-[2-[2-[iodo(dimethyl)stannyl]ethyl-phenylphosphoryl]ethyl]-dimethylstannane |
InChI |
InChI=1S/C10H13OP.4CH3.2HI.2Sn/c1-3-12(11,4-2)10-8-6-5-7-9-10;;;;;;;;/h5-9H,1-4H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI Key |
WVBOOOINGXJXCM-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(CCP(=O)(CC[Sn](C)(C)I)C1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


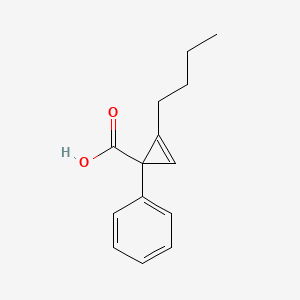
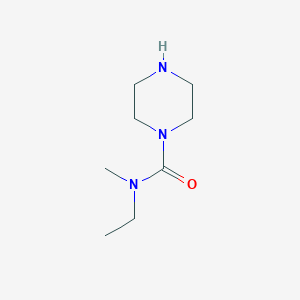
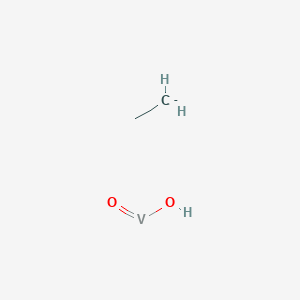
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
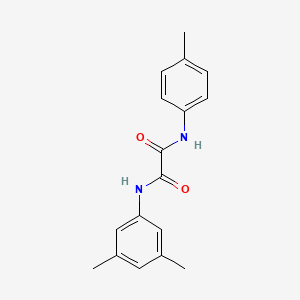
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)

![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
